molecular formula C19H14ClN5O4S B10940711 1-[(2-chloro-4-nitrophenoxy)methyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide

1-[(2-chloro-4-nitrophenoxy)methyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B10940711
M. Wt: 443.9 g/mol
InChI Key: GHZYSFSIMHPZEH-UHFFFAOYSA-N
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Description

1-[(2-chloro-4-nitrophenoxy)methyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrazole ring, a benzothiazole moiety, and a chloronitrophenoxy group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

The synthesis of 1-[(2-chloro-4-nitrophenoxy)methyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the benzothiazole moiety: This step involves the condensation of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzothiazole ring.

    Attachment of the chloronitrophenoxy group: This can be done through a nucleophilic substitution reaction where the phenoxy group is introduced to the pyrazole ring.

    Final coupling: The final step involves coupling the intermediate compounds to form the desired product under controlled conditions, such as using a coupling reagent like EDCI or DCC in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to meet commercial demands.

Chemical Reactions Analysis

1-[(2-chloro-4-nitrophenoxy)methyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amino groups.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the amide bond and formation of carboxylic acid derivatives.

Scientific Research Applications

1-[(2-chloro-4-nitrophenoxy)methyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme activities or protein interactions.

    Medicine: The compound has potential as a lead compound for the development of new drugs, particularly in the areas of anti-inflammatory, antimicrobial, and anticancer research.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[(2-chloro-4-nitrophenoxy)methyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in anti-inflammatory research, the compound may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

1-[(2-chloro-4-nitrophenoxy)methyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide can be compared with similar compounds, such as:

    1-chloro-2-[(4-nitrophenoxy)methyl]benzene: This compound shares the chloronitrophenoxy group but lacks the pyrazole and benzothiazole moieties, making it less complex and potentially less versatile.

    N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide: This compound contains the benzothiazole moiety but differs in the other functional groups, leading to different chemical and biological properties.

    6-chloro-4-hydroxy-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic acid methyl ester: This compound has a similar benzothiazole-like structure but differs in the presence of the thiazine ring and other functional groups.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity.

Properties

Molecular Formula

C19H14ClN5O4S

Molecular Weight

443.9 g/mol

IUPAC Name

1-[(2-chloro-4-nitrophenoxy)methyl]-N-(6-methyl-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C19H14ClN5O4S/c1-11-2-4-14-17(8-11)30-19(21-14)22-18(26)15-6-7-24(23-15)10-29-16-5-3-12(25(27)28)9-13(16)20/h2-9H,10H2,1H3,(H,21,22,26)

InChI Key

GHZYSFSIMHPZEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NN(C=C3)COC4=C(C=C(C=C4)[N+](=O)[O-])Cl

Origin of Product

United States

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